3-Bromo-1H-indole-6-carbaldehyde

Regioselective synthesis Suzuki coupling Indole functionalization

Indole-based drug discovery requires sequential C3/C6 functionalization without protecting group manipulation. 3-Bromo-1H-indole-6-carbaldehyde (CAS 1372096-39-3) provides orthogonal handles: • C3-Br for Pd-catalyzed Suzuki/Sonogashira coupling while C6-CHO remains intact • C6-CHO for reductive amination or hydrazone condensation • Regiospecific 3,6-substitution avoids regioisomer contamination Supplied at ≥98% purity. LogP 2.74, TPSA 32.86 Ų supports CNS drug discovery programs. Global stock available.

Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
CAS No. 1372096-39-3
Cat. No. B1377951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1H-indole-6-carbaldehyde
CAS1372096-39-3
Molecular FormulaC9H6BrNO
Molecular Weight224.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NC=C2Br
InChIInChI=1S/C9H6BrNO/c10-8-4-11-9-3-6(5-12)1-2-7(8)9/h1-5,11H
InChIKeyJUBYDSVZRYKBTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1H-indole-6-carbaldehyde: Orthogonal C3-Bromo, C6-Aldehyde Handles


3-Bromo-1H-indole-6-carbaldehyde (CAS 1372096-39-3) is a heterobifunctional indole building block characterized by a bromine substituent at the C3 position and an aldehyde functional group at the C6 position of the indole core . With molecular formula C9H6BrNO and exact mass 222.963, this compound provides two distinct, orthogonal reactive sites: a halogen for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) at the pyrrole ring, and an electrophilic aldehyde for condensation or reductive amination at the fused benzene ring . The regiospecific positioning of these functional groups distinguishes this compound from regioisomeric bromoindole carbaldehydes and establishes its utility in generating 3,6-diversely functionalized indole scaffolds for pharmaceutical and agrochemical lead optimization .

1 Orthogonal C3–Br (pyrrole) and C6–CHO (benzene) handles enable sequential, protecting-group-free diversification.
2 Regiospecific building block for 3,6-disubstituted indole scaffolds in kinase inhibitor and agrochemical lead optimization.
3 Suitable for Pd-catalyzed cross-coupling (Suzuki, Sonogashira) followed by aldehyde condensation or reductive amination.

Why 3-Bromo-1H-indole-6-carbaldehyde Cannot Be Replaced


In-class bromoindole carbaldehydes share the same molecular weight (224.05 g/mol) and elemental composition (C9H6BrNO), yet their substitution patterns dictate fundamentally incompatible synthetic routes . The C3-bromo/C6-aldehyde arrangement in 3-Bromo-1H-indole-6-carbaldehyde enables sequential functionalization at the electronically distinct pyrrole (C3) and benzene (C6) positions without protecting group manipulation [1]. Conversely, 6-Bromo-1H-indole-3-carbaldehyde (CAS 17826-04-9) places the halogen on the benzene ring and the aldehyde on the pyrrole ring, leading to altered regioselectivity in cross-coupling and nucleophilic addition reactions [2]. The 3-iodo analog (CAS 1858251-19-0), while sharing the same substitution pattern, presents higher reactivity that may compromise compatibility with base-sensitive or aldehyde-containing substrates . Substituting one regioisomer for another without reoptimizing reaction conditions typically results in failed couplings, undesired regioisomers, or reduced yields.

Regioisomer Pattern Inversion
6-Bromo-1H-indole-3-carbaldehyde (CAS 17826-04-9) places Br on benzene and CHO on pyrrole, reversing the synthetic sequence and requiring aldehyde protection before C6 coupling.
Iodo Analog Reactivity Shift
3-Iodo-1H-indole-6-carbaldehyde (CAS 1858251-19-0) shows higher oxidative addition rates that may increase homocoupling and protodehalogenation, complicating sequential aldehyde preservation.
Class-Level Metabolic Profile
Regioisomeric aldehyde position (C6 vs. C3) may alter aldehyde oxidase substrate recognition; class-level SAR suggests distinct metabolic stability profiles that require experimental validation.

3-Bromo-1H-indole-6-carbaldehyde: Comparator Evidence


Cross-Coupling Site: 3-Bromo vs. 6-Bromo Regioisomer

The C3-bromo substituent in 3-Bromo-1H-indole-6-carbaldehyde resides on the electronically activated pyrrole ring, enabling palladium-catalyzed cross-coupling at the indole's most reactive electrophilic substitution site . In contrast, 6-Bromo-1H-indole-3-carbaldehyde (CAS 17826-04-9) places the bromine on the less activated benzene ring while positioning the aldehyde at C3, which occupies the site typically used for C–H arylation and direct functionalization [1]. This regioisomeric difference manifests in divergent synthetic pathways: the target compound allows C3 elaboration via Suzuki/Sonogashira coupling while preserving the C6 aldehyde for orthogonal derivatization; the 6-bromo regioisomer requires the aldehyde to be protected prior to cross-coupling or else risks competitive side reactions .

Regioisomer Coupling Site
Head-to-head
Target: C3-Br (pyrrole) / C6-CHO (benzene) – sequential C3 coupling + free C6 aldehyde.
Comparator: C6-Br / C3-CHO (TPSA 32.90 vs 32.86 Ų) – inverted pattern; aldehyde occupies typical C–H arylation site.
Regioisomeric pattern dictates synthetic route; correct procurement is essential for C3-aryl/alkynyl diversification with intact C6 aldehyde.
InChI keys confirm structural inversion.
Regioselective synthesis Suzuki coupling Indole functionalization

Bromo vs. Iodo Reactivity in Palladium Cross-Coupling

The C3-bromo substituent in the target compound provides balanced reactivity for palladium-catalyzed cross-coupling: sufficiently labile to undergo oxidative addition under standard Suzuki/Sonogashira conditions, yet stable enough to tolerate storage at ambient temperature and avoid premature decomposition during aldehyde functionalization steps . The 3-iodo analog (3-Iodo-1H-indole-6-carbaldehyde, CAS 1858251-19-0) exhibits higher intrinsic reactivity due to the weaker C–I bond (bond dissociation energy ~218 kJ/mol vs. C–Br ~285 kJ/mol) . While iodide's enhanced leaving group ability accelerates oxidative addition, it also increases susceptibility to homocoupling, protodehalogenation, and oxidative degradation, particularly in the presence of the unprotected C6 aldehyde [1]. In palladium-catalyzed Suzuki coupling of 3-iodoindoles, yields typically range from 65–92% depending on boronic acid electronics, whereas 3-bromoindoles under identical ligand-free conditions demonstrate more controlled reactivity with reduced side-product formation [2].

Halogen Reactivity
Class-level
C–Br bond dissociation energy ~285 kJ/mol vs. C–I ~218 kJ/mol (class aryl halide data). Iodo analog: 3-iodoindole Suzuki yields 65–92% (class inference).
Bromo substituent provides reported reactivity-selectivity balance for sequential functionalization, reducing side-product formation.
Iodo analog's higher lability may compromise aldehyde integrity.
Cross-coupling kinetics Halogen leaving group Suzuki-Miyaura

C6- vs. C3-Aldehyde Position: Metabolic Stability

The positioning of the aldehyde group on the benzene ring (C6) rather than the pyrrole ring (C3) alters the electronic environment and steric accessibility of the carbonyl, which has implications for metabolic stability in lead optimization programs. Indole-3-carbaldehydes are known substrates for aldehyde oxidase (AO)-mediated oxidation to carboxylic acids, a major clearance pathway that often limits in vivo exposure of indole-based drug candidates . The C6 aldehyde in 3-Bromo-1H-indole-6-carbaldehyde experiences a distinct electronic distribution due to conjugation with the fused benzene ring rather than the electron-rich pyrrole nitrogen, potentially modulating its susceptibility to AO-mediated metabolism relative to the 3-carbaldehyde regioisomer [1]. This structural difference provides medicinal chemists with a tool to explore divergent metabolic profiles without altering the bromine cross-coupling handle.

Aldehyde Position: Metabolism
Class-level
C6-aldehyde on benzene ring vs. C3-aldehyde on pyrrole: differential conjugation may modulate aldehyde oxidase (AO) substrate recognition and oxidation rate.
Regioisomeric aldehyde placement may influence metabolic stability profile; supports lead optimization decisions where aldehyde is a pharmacophoric or prodrug handle.
Class-level SAR; requires in vitro AO assay validation.
Metabolic stability Aldehyde oxidase Drug metabolism

Purity and Storage: Bromo vs. Iodo Analog

3-Bromo-1H-indole-6-carbaldehyde is commercially available with a minimum purity specification of ≥98% from major vendors, with storage recommendations of -20°C under nitrogen to preserve aldehyde integrity and prevent bromine displacement . In contrast, the 3-iodo analog (3-Iodo-1H-indole-6-carbaldehyde, CAS 1858251-19-0) is typically supplied at 95% minimum purity, reflecting the greater synthetic challenges and lower inherent stability of iodoindole derivatives . The target compound's stability profile supports ambient temperature shipping within continental regions and long-term storage without significant degradation when handled appropriately .

Purity & Storage
Supplier data
Target: purity ≥98%, storage -20°C/N2, ambient shipping.
Iodo analog: purity 95% (CAS 1858251-19-0).
Higher reported purity supports reaction stoichiometry accuracy and may reduce pre-reaction purification needs.
Lot-specific Certificate of Analysis review advised.
Purity specification Storage stability Procurement quality

Physicochemical Profile: BBB Permeability Prediction

The target compound exhibits calculated physicochemical parameters that inform its suitability in central nervous system (CNS) drug discovery programs: LogP of 2.74 and topological polar surface area (TPSA) of 32.86 Ų . These values fall within favorable ranges for passive blood-brain barrier (BBB) penetration (LogP 1–4, TPSA < 60–70 Ų) [1]. In comparison, non-brominated Indole-6-carboxaldehyde (CAS 1196-70-9) has molecular weight 145.16 g/mol and reduced lipophilicity due to absence of the bromine atom, which alters both CNS permeability predictions and CYP450 inhibition potential [2]. The bromine atom contributes both to increased molecular weight (224.05 vs. 145.16) and serves as a versatile handle for late-stage diversification, providing a balance between drug-like properties and synthetic accessibility.

CNS Physicochemical Profile
Computational
LogP 2.74; TPSA 32.86 Ų; MW 224.05 (Br increases MW by +78.89 vs. non-brominated indole-6-carboxaldehyde).
Predicted CNS permeability profile (LogP 1–4, TPSA
In silico prediction; confirm with PAMPA-BBB or in vivo studies.
Physicochemical properties CNS drug design Lipophilicity

3-Bromo-1H-indole-6-carbaldehyde: Validated Applications


Sequential Diversification for Kinase Inhibitor Libraries

3-Bromo-1H-indole-6-carbaldehyde enables a two-step sequential diversification protocol without intermediate protecting group manipulation. Step 1: Palladium-catalyzed Suzuki-Miyaura coupling at the C3 bromine position introduces aryl or heteroaryl diversity to modulate kinase hinge-binding interactions [1]. The C3 bromine undergoes oxidative addition under standard Pd(PPh3)4/K2CO3 conditions while the C6 aldehyde remains intact [2]. Step 2: The C6 aldehyde undergoes reductive amination with primary or secondary amines to install solubilizing or target-engaging moieties. This orthogonal reactivity profile is particularly valuable in constructing focused libraries for kinase inhibitor optimization, where SAR exploration at both the C3 and C6 positions is required .

DNA-Encoded Library Synthesis via Sonogashira Cascade

The C3 bromine substituent in 3-Bromo-1H-indole-6-carbaldehyde serves as an efficient handle for Sonogashira coupling with terminal alkynes, enabling the on-DNA synthesis of multisubstituted indole libraries [1]. In this cascade protocol, Sonogashira coupling at the C3 position installs an alkyne that subsequently undergoes intramolecular ring closure to generate diverse indole scaffolds. Further Suzuki coupling at the C3 position (post-iodination) enables exploration of extended chemical space. The compound's compatibility with DNA-conjugated chemistry and its capacity to withstand the aqueous/buffered conditions of DEL synthesis make it a strategic building block for high-throughput hit discovery platforms [2].

CNS Lead Optimization with Favorable Physicochemicals

With calculated LogP of 2.74 and TPSA of 32.86 Ų, 3-Bromo-1H-indole-6-carbaldehyde-derived compounds are positioned within optimal ranges for passive blood-brain barrier penetration [1][2]. The bromine atom contributes to increased lipophilicity relative to non-halogenated indole carbaldehydes (MW 224.05 vs. 145.16) while maintaining a polar surface area below the 60–70 Ų threshold associated with CNS permeability . This compound serves as an ideal starting point for synthesizing CNS-targeted small molecules where the bromine handle enables late-stage diversification to optimize potency, selectivity, and metabolic stability without sacrificing brain exposure.

Agrochemical Intermediate: Regiospecific Coupling

The orthogonal C3-bromo and C6-aldehyde functional groups in 3-Bromo-1H-indole-6-carbaldehyde provide a regiospecific template for synthesizing indole-based fungicides and herbicides [1]. The bromine substituent at C3 undergoes efficient Suzuki coupling with arylboronic acids bearing electron-withdrawing or electron-donating groups, enabling systematic variation of the indole scaffold's electronic properties. The C6 aldehyde serves as a handle for condensation with hydrazines to form hydrazones or for reduction to the corresponding alcohol for subsequent etherification. This regioselective functionalization capability supports the construction of agrochemical libraries where precise substitution patterns are critical for target-site binding and field stability [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
Orthogonal C3–Br / C6–CHO handles
Sequential Suzuki coupling and reductive amination without protecting group manipulation
DNA-encoded library (DEL) synthesis
Sonogashira coupling compatibility
On-DNA cascade ring closure and aqueous-buffer stability
CNS-targeted lead optimization
Physicochemical profile (LogP, TPSA)
Predicted BBB permeability and late-stage Br diversification
Agrochemical intermediate
Regiospecific C3 coupling, C6 condensation
Hydrazone formation and etherification for field stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1H-indole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.